molecular formula C11H16O2 B2421918 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid CAS No. 2138070-13-8

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid

Cat. No.: B2421918
CAS No.: 2138070-13-8
M. Wt: 180.247
InChI Key: QPBMCKKKOXYLBC-UHFFFAOYSA-N
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Description

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound features a cyclobutane ring substituted with an ethenyl group and a carboxylic acid group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alcohols or amines in the presence of acid catalysts

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Ethyl-substituted cyclobutane

    Substitution: Esters, amides, or other derivatives

Scientific Research Applications

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in π-π interactions or hydrogen bonding, while the carboxylic acid group can form ionic or hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    1-(1-Methylcyclobutyl)cyclobutane-1-carboxylic acid: Contains a methyl group instead of an ethenyl group, leading to different chemical and biological properties.

Uniqueness

1-(1-Ethenylcyclobutyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the ethenyl and carboxylic acid groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-ethenylcyclobutyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-10(5-3-6-10)11(9(12)13)7-4-8-11/h2H,1,3-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMCKKKOXYLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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